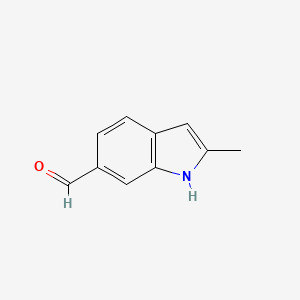

2-Methyl-1H-indole-6-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

The synthesis of 2-Methyl-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding indole-3-carbaldehyde. Subsequent methylation at the 2-position yields this compound .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反応の分析

2-Methyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Methyl-1H-indole-6-carboxylic acid, while reduction yields 2-Methyl-1H-indole-6-methanol .

科学的研究の応用

Synthesis of Heterocyclic Compounds

2-Methyl-1H-indole-6-carbaldehyde serves as a precursor for synthesizing more complex indole derivatives and other heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, such as:

- Condensation Reactions : It can undergo condensation with amines or other nucleophiles to form more complex structures.

- Cyclization Reactions : The compound can be utilized in cyclization processes to create new ring structures that are valuable in drug development.

The compound exhibits diverse biological activities, making it a focus in medicinal chemistry:

-

Anticancer Properties : Research indicates that this compound displays significant antiproliferative effects against various cancer cell lines, including:

Studies have shown that it induces apoptosis through caspase activation pathways, leading to reduced cell viability.

Cell Line IC50 (μM) A549 (Lung) 5.0 MCF-7 (Breast) 4.5 -

Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains, notably methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are as follows:

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.98 Escherichia coli >100 Candida albicans 7.80

These findings suggest its potential as a candidate for developing new antibacterial therapies.

Case Study 1: Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis, significantly reducing cell viability and proliferation rates through the activation of caspase pathways.

Case Study 2: Antibacterial Evaluation

In comparative studies involving various indole derivatives, this compound exhibited superior antibacterial properties against Gram-positive bacteria while showing limited activity against Gram-negative strains. This highlights its potential as a lead compound for further modifications aimed at enhancing antibacterial efficacy.

Dyes and Pigments

Due to its unique chemical structure, this compound is also utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions allows it to be used in producing vibrant colors for various industrial applications.

作用機序

The mechanism of action of 2-Methyl-1H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the indole ring can interact with biological receptors, modulating their function and leading to various biological effects .

類似化合物との比較

2-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:

1H-Indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position.

2-Methyl-1H-indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position and a methyl group at the 2-position.

1-Methyl-1H-indole-6-carbaldehyde: Similar in structure but with a methyl group at the 1-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

生物活性

2-Methyl-1H-indole-6-carbaldehyde is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in drug development.

The molecular formula of this compound is C_10H_9N_O, and it features a methyl group at the 2-position of the indole ring and an aldehyde functional group at the 6-position. The compound can be synthesized through methods such as the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : This compound binds with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Interaction : It may inhibit or activate enzymes involved in critical biochemical pathways, thus affecting cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown low minimum inhibitory concentrations (MIC) against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro studies have demonstrated that this compound induces cytotoxic effects in cancer cell lines. For example:

- Cell Viability Assays : The compound was evaluated using MTT assays, revealing a dose-dependent reduction in cell viability among glioblastoma cells .

- Mechanism of Action : It appears to induce a unique form of cell death known as methuosis, characterized by extensive vacuolization within cells .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Studies have suggested that this compound may inhibit inflammatory pathways, potentially through the modulation of nitric oxide synthase (iNOS) activity .

Study on Anticancer Properties

A study focused on indole-based chalcones reported that derivatives similar to this compound induced significant morphological changes in glioblastoma cells, leading to vacuolization and loss of viability. The compound was part of a series that demonstrated enhanced activity when combined with specific structural modifications .

Antimicrobial Evaluation

In another evaluation, compounds derived from indoles were tested against various bacterial strains. The results indicated that those with structural similarities to this compound exhibited potent antibacterial activity, making them potential candidates for further development as antibiotics .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Aldehyde at 3-position | Moderate antibacterial activity |

| 2-Methyl-1H-indole-3-carbaldehyde | Aldehyde at 3-position; methyl at 2-position | Lower cytotoxicity |

| 1-Methyl-1H-indole-6-carbaldehyde | Methyl at 1-position; aldehyde at 6-position | Less effective against cancer |

特性

IUPAC Name |

2-methyl-1H-indole-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNMCDWTLBJSSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。